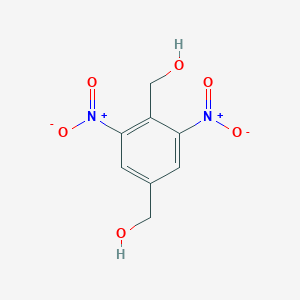

1,4-Benzenedimethanol, 2,6-dinitro-

描述

1,4-Benzenedimethanol, 2,6-dinitro- is an organic compound with the molecular formula C8H8N2O6 It is a derivative of 1,4-benzenedimethanol, where two nitro groups are substituted at the 2 and 6 positions of the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenedimethanol, 2,6-dinitro- typically involves the nitration of 1,4-benzenedimethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions .

Industrial Production Methods

Industrial production of 1,4-benzenedimethanol, 2,6-dinitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yield and purity of the final product .

化学反应分析

Types of Reactions

1,4-Benzenedimethanol, 2,6-dinitro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro groups can yield amino derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base (e.g., pyridine) are commonly employed.

Major Products

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Esters or ethers

科学研究应用

Polymer Synthesis

1,4-Benzenedimethanol, 2,6-dinitro- is utilized in the production of various polymers. Notably, it serves as a precursor for synthesizing poly(6-methyl-ε-caprolactone), which is essential for creating biodegradable thermoplastic elastomers. This polymer is particularly relevant in the development of environmentally friendly materials that can replace traditional plastics in various applications .

Pharmaceutical Intermediates

This compound is also employed as an intermediate in the synthesis of pharmaceuticals. Its derivatives are used in the formulation of drugs that target specific biological pathways. For instance, it acts as a building block for synthesizing active pharmaceutical ingredients (APIs) that require precise structural modifications to enhance efficacy and reduce side effects .

Fine Chemical Production

In fine chemical synthesis, 1,4-benzenedimethanol, 2,6-dinitro- is used as a key raw material for producing pesticides and other agrochemicals. Its ability to undergo various chemical transformations makes it valuable in creating compounds with specific biological activities .

Case Study 1: Development of Biodegradable Polymers

A study explored the use of 1,4-benzenedimethanol, 2,6-dinitro- in synthesizing poly(6-methyl-ε-caprolactone). The resulting polymer demonstrated excellent mechanical properties and biodegradability, making it suitable for applications in packaging and biomedical devices. The research highlighted the compound's role in facilitating environmentally sustainable practices within the polymer industry .

Case Study 2: Synthesis of Pharmaceutical Compounds

Research conducted on the synthesis of novel anti-inflammatory drugs utilized 1,4-benzenedimethanol, 2,6-dinitro- as a critical intermediate. The study demonstrated how modifications to this compound could lead to enhanced potency and selectivity towards specific inflammatory pathways. This case underscores the compound's importance in pharmaceutical chemistry and drug development .

Data Table: Applications Overview

作用机制

The mechanism of action of 1,4-benzenedimethanol, 2,6-dinitro- involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

相似化合物的比较

Similar Compounds

1,4-Benzenedimethanol: The parent compound without nitro substitutions.

2,6-Dinitro-1,4-dimethylbenzene: A similar compound with methyl groups instead of hydroxyl groups.

1,4-Dinitrobenzene: A simpler nitro-substituted benzene derivative.

Uniqueness

1,4-Benzenedimethanol, 2,6-dinitro- is unique due to the presence of both hydroxyl and nitro groups on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

生物活性

1,4-Benzenedimethanol, 2,6-dinitro- (CAS Number: 589-29-7) is a chemical compound that has garnered attention due to its potential biological activities. This compound is a derivative of benzenedimethanol with two nitro groups positioned at the 2 and 6 positions of the benzene ring. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields.

- Molecular Formula : C8H8N2O6

- Molar Mass : 216.16 g/mol

- Appearance : White to light yellow crystalline solid

- Solubility : Soluble in organic solvents like ether and methanol but has limited solubility in water.

Antimicrobial Properties

Research indicates that compounds similar to 1,4-benzenedimethanol, particularly those with nitro groups, exhibit antimicrobial properties. Nitro compounds often disrupt bacterial cell walls or interfere with essential cellular processes. Studies have demonstrated that dinitro derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of nitro-substituted benzenes have been explored in various cancer cell lines. For instance, studies have shown that dinitro compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage . In vitro assays indicate that 1,4-benzenedimethanol, 2,6-dinitro- may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells.

The biological activity of 1,4-benzenedimethanol, 2,6-dinitro- is thought to be linked to its ability to generate reactive oxygen species (ROS) upon metabolic activation. This ROS generation can lead to oxidative damage to cellular components such as lipids, proteins, and DNA. The presence of nitro groups enhances this activity by facilitating redox cycling processes .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial efficacy of various nitro-substituted aromatic compounds against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with two nitro groups exhibited significant antibacterial activity compared to their mono-nitro counterparts. The minimum inhibitory concentration (MIC) for 1,4-benzenedimethanol, 2,6-dinitro- was determined to be lower than that of many common antibiotics .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In a comparative study on the cytotoxic effects of dinitrobenzene derivatives on human cancer cell lines (e.g., HeLa and MCF-7), it was found that 1,4-benzenedimethanol, 2,6-dinitro- induced apoptosis at concentrations ranging from 10 to 50 µM. Mechanistic studies revealed increased levels of ROS and activation of caspase pathways in treated cells .

Data Table: Biological Activities Summary

属性

IUPAC Name |

[4-(hydroxymethyl)-3,5-dinitrophenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c11-3-5-1-7(9(13)14)6(4-12)8(2-5)10(15)16/h1-2,11-12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQASUCLSXQHIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CO)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70889066 | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171809-19-1 | |

| Record name | 2,6-Dinitro-1,4-benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171809-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171809191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedimethanol, 2,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70889066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。